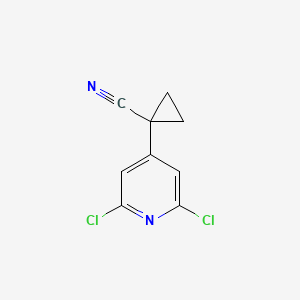
2,2-Dimethyl-4-(methylsulfanyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-4-(methylsulfanyl)butanoic acid is an organic compound with the molecular formula C7H14O2S It is a derivative of butanoic acid, featuring a methylsulfanyl group attached to the fourth carbon and two methyl groups attached to the second carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(methylsulfanyl)butanoic acid typically involves the alkylation of a suitable precursor. One common method is the reaction of 2,2-dimethylbutanoic acid with methylthiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2,2-Dimethyl-4-(methylsulfanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Dimethyl-4-(methylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,2-Dimethyl-4-(methylsulfanyl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The carboxylic acid group can form hydrogen bonds, affecting the compound’s solubility and binding properties.
類似化合物との比較
2,2-Dimethyl-4-(methylsulfanyl)butanoic acid can be compared with other similar compounds, such as:
2,2-Dimethylbutanoic acid: Lacks the methylsulfanyl group, resulting in different reactivity and applications.
4-(Methylsulfanyl)butanoic acid: Lacks the two methyl groups on the second carbon, affecting its steric properties and reactivity.
2-Methyl-4-(methylsulfanyl)butanoic acid: Has only one methyl group on the second carbon, leading to different chemical behavior.
特性
分子式 |
C7H14O2S |
|---|---|
分子量 |
162.25 g/mol |
IUPAC名 |
2,2-dimethyl-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C7H14O2S/c1-7(2,6(8)9)4-5-10-3/h4-5H2,1-3H3,(H,8,9) |
InChIキー |
RUAZHLVAZQSDCQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCSC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



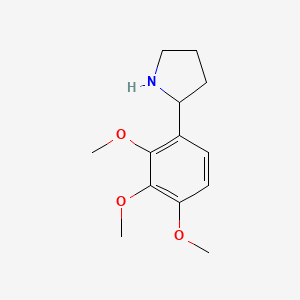

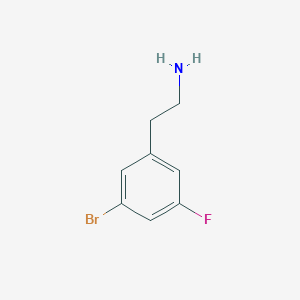
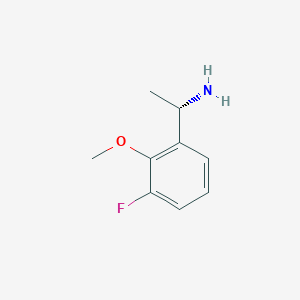
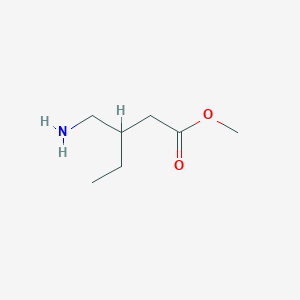
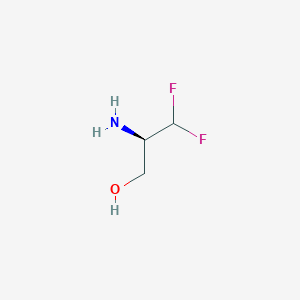
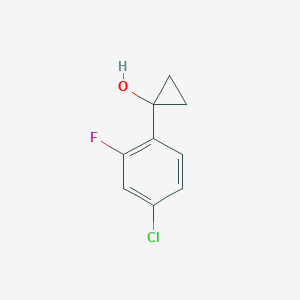
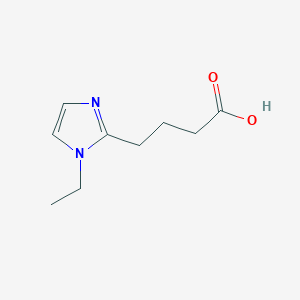
![[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine](/img/structure/B13605598.png)
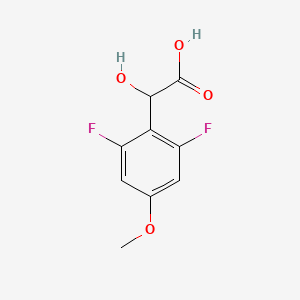
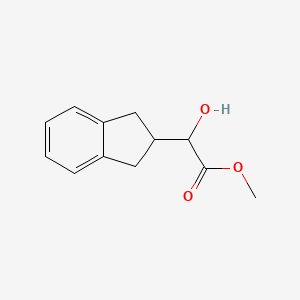
![methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride](/img/structure/B13605615.png)
